molecular formula C7H8INO B1509311 2-Ethoxy-4-iodopyridine CAS No. 1363437-55-1

2-Ethoxy-4-iodopyridine

Cat. No.: B1509311
CAS No.: 1363437-55-1
M. Wt: 249.05 g/mol
InChI Key: TXVWDPYTPLHCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-iodopyridine is a chemical compound with the molecular formula C7H8INO. It is characterized by the presence of an ethoxy group (-OCH2CH3) and an iodine atom attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxy-4-iodopyridine can be synthesized through several methods. One common approach involves the iodination of 2-ethoxypyridine using iodine in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as acetonitrile or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-iodopyridine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.

  • Reduction: The iodine atom can be reduced to form iodide derivatives.

  • Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite can be used, often under acidic conditions.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

  • Substitution: Nucleophiles such as amines or alcohols can be used, typically in the presence of a base.

Major Products Formed:

  • Oxidation: Iodate or periodate derivatives.

  • Reduction: Iodide derivatives.

  • Substitution: Derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

2-Ethoxy-4-iodopyridine is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-Ethoxy-4-iodopyridine is similar to other iodinated pyridines, such as 4-iodopyridine and 2-iodopyridine. the presence of the ethoxy group makes it unique, as it influences the compound's reactivity and properties. Other similar compounds include:

  • 4-Iodopyridine

  • 2-Iodopyridine

  • 3-Ethoxypyridine

These compounds share structural similarities but differ in their functional groups and resulting chemical behavior.

Properties

IUPAC Name

2-ethoxy-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-2-10-7-5-6(8)3-4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWDPYTPLHCBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10735437
Record name 2-Ethoxy-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363437-55-1
Record name 2-Ethoxy-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10735437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 2.00 g (8.35 mmol) 2-chloro-4-iodopyridine in 15 mL ethanol are added 3.4 mL (9.2 mmol) sodium ethoxide and stirred at reflux for 12 h. The solvent is evaporated in vacuo and the residue is partitioned between water and DCM. The organic layer is dried over sodium sulphate and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel; DCM/MeOH gradient 100/0→96/4).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-iodopyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-iodopyridine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-iodopyridine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-iodopyridine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-iodopyridine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.